BenchChemオンラインストアへようこそ!

TL13-112

PROTAC Targeted Protein Degradation Kinase Degradome

TL13-112 is a selective ALK-PROTAC degrader distinct from pan-kinase compounds like TL12-186. Unlike broad-spectrum degraders, TL13-112 targets ALK (IC50 0.14 nM) with a defined kinase selectivity window, enabling precise SAR studies. Its specificity ensures experimental reproducibility in ALK-driven research. Purchase for high-purity, well-characterized material with comprehensive analytical documentation.

Molecular Formula C49H60ClN9O10S
Molecular Weight 1002.6 g/mol
Cat. No. B611387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTL13-112
SynonymsTL13-112;  TL13 112;  TL13 112; 
Molecular FormulaC49H60ClN9O10S
Molecular Weight1002.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2CCN(CC2)CCOCCOCCNC(=O)CNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl
InChIInChI=1S/C49H60ClN9O10S/c1-29(2)69-40-26-34(31(5)25-38(40)55-49-53-27-35(50)45(57-49)54-36-10-6-7-12-41(36)70(65,66)30(3)4)32-15-18-58(19-16-32)20-22-68-24-23-67-21-17-51-43(61)28-52-37-11-8-9-33-44(37)48(64)59(47(33)63)39-13-14-42(60)56-46(39)62/h6-12,25-27,29-30,32,39,52H,13-24,28H2,1-5H3,(H,51,61)(H,56,60,62)(H2,53,54,55,57)
InChIKeyXIRQUXILNXIWDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide (TL12-186): A Cereblon-Dependent Multi-Kinase PROTAC Degrader


N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide, commonly referred to as TL12-186, is a proteolysis-targeting chimera (PROTAC) designed for targeted protein degradation. It comprises a promiscuous multi-kinase inhibitor derived from NVP-TAE684 conjugated via a linker to a pomalidomide moiety that recruits the cereblon (CRBN) E3 ubiquitin ligase [1]. TL12-186 has been identified as a pan-kinase degrader, exhibiting activity across a broad spectrum of kinases including cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), Fms-like tyrosine kinase 3 (FLT3), and Aurora kinases . Its molecular formula is C44H51ClN10O9S with a molecular weight of 931.46 g/mol .

Critical Differentiation: Why TL12-186 Cannot Be Substituted with Other Multi-Kinase PROTACs


In research and preclinical development, direct substitution of TL12-186 with other multi-kinase PROTACs or pan-kinase degraders is not scientifically valid. TL12-186 exhibits a distinct degradation fingerprint across the CDK family, characterized by cell cycle-dependent degradation kinetics that are not observed with other PROTACs or parent inhibitors [1]. While other multi-kinase degraders may share overlapping kinase targets, TL12-186 has been uniquely profiled in depth: it degrades 28 kinases by ≥50% at a specific concentration (100 nM) in human MOLM-14 and MOLT-4 cells . Furthermore, its binding affinity to CRBN (IC50 = 12 nM) and its ability to inhibit 193 kinases by >90% at 1 µM define a selectivity window that differs from compounds like TL13-112 (ALK-selective) or BSJ-4-116 (CDK12-selective) . Substitution would compromise experimental reproducibility and confound structure-activity relationship (SAR) studies.

Quantitative Comparative Evidence for TL12-186: Degradation Potency, Kinase Selectivity, and CRBN Engagement


TL12-186 Exhibits Potent Degradation of 28 Kinases at 100 nM, Defining a Broad Degradome Profile

TL12-186 induces degradation of 28 kinases by 50% or more at a concentration of 100 nM after 4 hours in human MOLM-14 and MOLT-4 cells. This includes BTK, PTK2, PTK2B, FLT3, AURKA/B, TEC, ULK1, ITK, and nine CDK family members . In contrast, the more selective ALK-PROTAC TL13-112 degrades only a handful of kinases (ALK, Aurora A, FER, PTK2, RPS6KA1) and with IC50 values ranging from 0.14 nM (ALK) to 8550 nM (Aurora A) . The pan-kinase degradation profile of TL12-186 is thus distinct from more targeted degraders.

PROTAC Targeted Protein Degradation Kinase Degradome BTK FLT3 CDK

Cell-Free Kinase Inhibition: TL12-186 Inhibits 193 Kinases by >90% at 1 µM

In cell-free assays, TL12-186 demonstrates >90% inhibition of 193 kinases at a screening concentration of 1 µM . This broad kinase inhibition profile is characteristic of the parent inhibitor NVP-TAE684 but is absent in more selective degraders. For comparison, the CDK12-selective degrader BSJ-4-116, derived from TL12-186, exhibits an IC50 of 6 nM against CDK12 and shows no degradation of CDK13 or cyclin K . The wide inhibition spectrum of TL12-186 makes it unsuitable for studies requiring high kinase selectivity.

Kinase Profiling In Vitro Pharmacology Selectivity Screening

Potent CRBN Engagement: TL12-186 Binds Cereblon with an IC50 of 12 nM

TL12-186 exhibits potent binding to the cereblon (CRBN) E3 ligase with an IC50 of 12 nM in an AlphaScreen binding assay . This high affinity for CRBN is a critical determinant of degradation efficiency. For context, the BTK-selective degrader SJF620 achieves a DC50 of 7.9 nM for BTK degradation, but its CRBN binding affinity is not explicitly reported; however, its potency suggests similarly high CRBN engagement . The 12 nM IC50 for TL12-186 places it among the higher-affinity CRBN-recruiting PROTACs and is consistent with its ability to induce robust degradation across multiple targets.

E3 Ligase Cereblon PROTAC Ternary Complex

Cell Cycle-Dependent CDK2 Degradation: TL12-186 Degrades CDK2 Only in G1 Phase

In a detailed kinetic study, TL12-186 was found to degrade CDK2 in unsynchronized or G1-arrested HEK293 cells, but degradation was minimal in cells arrested in S or G2/M phases [1]. This cell cycle-dependent degradation occurs despite TL12-186 binding to CDK2 in all phases, indicating that ternary complex formation is the rate-limiting step and is restricted to G1. This property is not observed with the parent inhibitor TAE684 and has not been reported for other multi-kinase PROTACs. The Dmax (maximum degradation) for CDK2 in G1 phase was approximately 70% [1].

CDK2 Cell Cycle PROTAC Kinetics Ternary Complex Formation

CRBN-Dependent Cellular Cytotoxicity: TL12-186 Exhibits 13-15 Fold Selectivity for CRBN WT vs. KO Cells

TL12-186 demonstrates strict CRBN-dependent pharmacological activity. In cell viability assays, TL12-186 (1-10,000 nM; 2 days) inhibits the survival of wild-type MOLM-14 and MOLT-4 cells 13 to 15 times more potently than in CRBN-knockout cells . This confirms that its cellular effects are mediated through CRBN recruitment and target degradation, not through off-target kinase inhibition alone. In contrast, the parent inhibitor TAE684 inhibits cell growth independently of CRBN status.

Cereblon Dependence PROTAC Selectivity Cellular Viability

TL12-186 (N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide): Recommended Research Applications Based on Quantitative Evidence


Pan-Kinase Degradome Profiling and Target Identification

Researchers aiming to systematically assess which kinases in a cellular context are susceptible to PROTAC-mediated degradation should utilize TL12-186. Its documented ability to degrade 28 kinases by ≥50% at 100 nM makes it an ideal tool for mass spectrometry-based proteomics to uncover novel degradable targets and to benchmark degradation efficiency across kinase families.

Investigating Cell Cycle-Dependent Degradation Mechanisms

Scientists studying the interplay between cell cycle phases and targeted protein degradation will find TL12-186 essential. The compound's unique G1-restricted degradation of CDK2 [1] provides a robust system to dissect the molecular determinants of ternary complex formation and to explore how cellular states influence PROTAC efficacy.

Validation of CRBN-Dependent Phenotypes via Genetic Knockout Controls

Investigators seeking to confirm that a phenotypic effect is genuinely driven by CRBN-mediated degradation, rather than off-target inhibition, should employ TL12-186 alongside CRBN-knockout cell lines. The compound's 13-15 fold stronger inhibition in wild-type versus CRBN-/- cells provides a clear and quantifiable control for discerning degradation-specific outcomes.

Development of Selective Degraders via Structure-Activity Relationship (SAR) Studies

Medicinal chemists and chemical biologists developing next-generation selective PROTACs (e.g., CDK12-selective BSJ-4-116) can use TL12-186 as a parent compound. Its broad kinase inhibition profile (193 kinases inhibited >90% at 1 µM) serves as a baseline for assessing improvements in selectivity achieved through linker optimization and ligand modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for TL13-112

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.